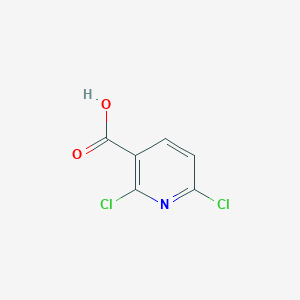

2,6-Dichloronicotinic acid

説明

Significance as a Heterocyclic Building Block in Synthetic Chemistry

The utility of 2,6-Dichloronicotinic acid in synthetic chemistry stems directly from its molecular architecture. The presence of two chlorine atoms on the pyridine (B92270) ring significantly enhances the molecule's reactivity, making it a versatile intermediate for creating more complex molecules. chemimpex.comnbinno.com These chlorine atoms serve as reactive sites for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. chemimpex.comresearchgate.net

This reactivity allows for the regioselective synthesis of substituted pyridines. Researchers can differentiate between the two chlorinated positions to introduce different functional groups at specific sites, enabling the construction of 2,3,6-trisubstituted pyridines with complete control over the arrangement. researchgate.net This capability is crucial in both pharmaceutical and agricultural chemistry.

In Pharmaceutical Research: The compound is a key intermediate in synthesizing a range of biologically active molecules. chemimpex.com It has been instrumental in developing inhibitors for the human enzyme 11β-hydroxysteroid dehydrogenase type 1, which is a target for therapies against metabolic disorders like diabetes and obesity. nbinno.com Furthermore, its role as a precursor in the synthesis of complex thiopeptide antibiotics, such as in the total synthesis of Baringolin, highlights its importance in creating intricate natural product cores. researchgate.netresearchgate.net

In Agricultural Chemistry: this compound and its derivatives have been studied for their potential as agricultural agents. uark.edu It serves as an intermediate in the production of novel herbicides and pesticides, contributing to advancements in crop management and pest control. chemimpex.com The synthesis of various anilides from this compound has been explored to develop compounds with potential herbicidal, pesticidal, or fungicidal properties. uark.edu

| Reaction Type | Reagents/Catalysts | Product Class | Application | Source |

| Suzuki Coupling | Aryl boronic acids, Pd(PPh3)4 | 6-aryl-2-chloronicotinic acids | Pharmaceutical intermediates | researchgate.net |

| Condensation | 4-substituted anilines | 4-substituted 2,6-dichloronicotinanilides | Potential agricultural agents | uark.edu |

| Allylation & Oxidation | LDA/allyl chloride, KMnO4 | 2,6-dichlorohomonicotinic acid | Alkaloid synthesis intermediate | indianastate.edu |

| Cross-Coupling/SNAr | Various | 2,3,6-trisubstituted pyridines | Thiopeptide cores | researchgate.net |

Historical Context of Research on Dichloronicotinic Acid Derivatives

Research involving dihalogenated nicotinic acids and their derivatives has been ongoing for several decades. uark.edu Academic and industrial interest, particularly in the agrochemical sector, can be traced back to at least the 1970s. uark.edu Early work focused on preparing various halogenated nicotinic acids to evaluate them as potential herbicides, fungicides, and pesticides. uark.edu

The development of synthetic methodologies for related compounds also provides historical context. For instance, methods for preparing 2,6-dichloronicotinonitriles from 2,6-dihydroxynicotinamide (B1587896) derivatives were subjects of research and patenting in the late 1980s and 1990s. google.com These efforts were aimed at creating efficient, scalable processes for producing key chemical intermediates. A 1992 study on the anilides of 2,6- and 5,6-dichloronicotinic acid built upon more than two decades of prior work in the field, demonstrating a sustained effort to explore the chemical space and potential applications of these compounds. uark.edu This foundational research established the synthetic versatility of the dichloronicotinic acid scaffold and paved the way for its later use in more complex applications.

Scope and Contemporary Research Directions

Current research continues to leverage the unique reactivity of this compound, often employing modern synthetic techniques to achieve greater efficiency and molecular complexity. A significant contemporary focus is its application in the total synthesis of complex natural products. Researchers have extensively studied its use as a precursor for thiopeptide cores, leading to the total synthesis of the antibiotic Baringolin. researchgate.netresearchgate.net This work relies on sophisticated strategies, including palladium-catalyzed cross-coupling reactions, to precisely construct the intricate polyheterocyclic structure of the target molecule. researchgate.netresearchgate.net

Another modern trend is the incorporation of green chemistry principles into synthetic routes involving this compound. The use of microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours or days to mere minutes, while also increasing yields and producing cleaner reactions. irjes.com

Furthermore, the compound remains highly relevant in medicinal chemistry for drug discovery. Its use as a building block for creating inhibitors of enzymes implicated in metabolic diseases is an active area of investigation. nbinno.com Research also extends to the synthesis of other complex molecules, such as the alkaloid phantasmidine, where this compound derivatives serve as crucial intermediates. indianastate.edu The development of highly selective reactions, such as the regioselective Suzuki coupling to produce specific 6-aryl-2-chloronicotinic acids, demonstrates the ongoing refinement of synthetic methods to maximize the utility of this versatile building block. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPKQSSFYHPYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357536 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38496-18-3 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2,6-Dichloronicotinic Acid

The synthesis of this compound can be achieved through several strategic pathways, including direct carboxylation, halogenation of pyridine (B92270) precursors, and the oxidation of pre-functionalized pyridines. These methods have been refined to improve yield, purity, and scalability.

A primary method for synthesizing this compound involves the direct carboxylation of 2,6-dichloropyridine (B45657). nbinno.comchemicalbook.com This reaction is typically performed by treating 2,6-dichloropyridine with carbon dioxide under conditions of high pressure and temperature. nbinno.com Precise control over these reaction parameters is crucial to ensure high yield and purity of the final product. nbinno.com This approach directly introduces the carboxylic acid group at the 3-position of the pyridine ring.

Historically, this compound was synthesized through a multi-step process that involved the chlorination of 2,6-dihydroxynicotinic acid ethyl ester using a mixture of phosphorus pentachloride and phosphorus oxychloride. google.com This represents a classic halogenation approach, converting hydroxyl groups into chlorides.

A more contemporary and efficient strategy involves the functional group interconversion of a pre-chlorinated pyridine. A notable example is the oxidation of 2,6-dichloro-3-chloromethylpyridine. google.com This process utilizes a strong oxidizing agent, such as highly concentrated nitric acid in the presence of sulfuric acid, to convert the chloromethyl group into a carboxylic acid moiety, yielding this compound. google.com This method is considered both simple and economical, providing high yields while avoiding significant side-reactions. google.com Similarly, the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile in a mixture of sulfuric acid and water can produce the corresponding nicotinic acid, demonstrating the conversion of a nitrile group to a carboxylic acid on a dichlorinated pyridine ring. google.com

The efficiency of certain synthetic routes to this compound is significantly enhanced by specific catalyst systems. In the oxidation of 2,6-dichloro-3-chloromethylpyridine, the reaction is catalyzed by various metal salts. google.com Catalysts for this process include salts of vanadium, selenium, copper, and mercury. google.com The use of these catalysts allows the oxidation to proceed at lower temperatures (100°C to 160°C) than would otherwise be possible. google.com Research has shown that a mixture of mercury nitrate (B79036) and copper sulphate is an effective catalyst for this transformation. google.com

Table 1: Catalyst Systems for the Synthesis of this compound via Oxidation

| Starting Material | Oxidizing Agent | Catalyst System | Temperature | Yield | Reference |

| 2,6-dichloro-3-chloromethylpyridine | Concentrated Nitric Acid (>90%) / Sulfuric Acid | Salts of Vanadium, Selenium, Copper, or Mercury | 120°C - 150°C | 74% | google.com |

| 2,6-dichloro-3-chloromethylpyridine | Concentrated Nitric Acid (>90%) / Sulfuric Acid | Mercury nitrate and Copper sulphate | 120°C - 150°C | 74% | google.com |

For industrial applications, the optimization of synthetic routes for large-scale production is critical. One key advancement is the use of continuous flow technology, which helps to optimize the synthesis process, ensuring consistent quality and scalability. nbinno.com Another optimized route, designed for gram-scale synthesis, starts from 5 grams of this compound to produce over 3 grams of a furopyridine core in 70% yield over three steps, with only two steps requiring chromatographic purification. openlabnotebooks.org

The choice of method can also be influenced by waste management and economic considerations. For instance, hydrolysis of a nitrile precursor using excess nitrous acid can generate significant amounts of nitrous gases and other waste products, making the workup and disposal complicated and costly, which is unsuitable for industrial-scale production. google.com An alternative large-scale method involves the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile in concentrated sulfuric acid, followed by the controlled addition of water to precipitate the product, resulting in high yields (87.0% of theory) and a product suitable for industrial use. google.com

Novel Catalyst Systems in this compound Synthesis

Regioselective Functionalization of this compound

The two chlorine atoms on the pyridine ring of this compound exhibit different reactivities, allowing for selective functionalization at either the C2 or C6 position. This regioselectivity is crucial for using the molecule as a versatile building block in the synthesis of more complex structures, such as thiopeptide cores. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the regioselective functionalization of this compound. researchgate.netlibretexts.org An efficient synthesis of 6-aryl-2-chloronicotinic acids is achieved through a regioselective Suzuki coupling of this compound with various aryl boronic acids. researchgate.net This selectivity is accomplished using the common catalyst Pd(PPh₃)₄ in an aqueous dioxane solvent system. researchgate.netresearchgate.net

The regioselectivity of the coupling can be controlled and is influenced by the reaction conditions and the nature of the substrate. The carboxylic acid group can act as a directing group, influencing which chlorine atom is substituted. researchgate.netacs.orgresearcher.life For example, converting the carboxylic acid to an amide can significantly enhance selectivity. In the Suzuki coupling of a related nicotinamide (B372718) derivative, the air-stable palladium catalyst PXPd2 afforded excellent regioselectivity for substitution at the C2 position. researchgate.netnih.gov This strategic modification of the functional group at the C3 position demonstrates a sophisticated method for controlling the outcome of the cross-coupling reaction. researchgate.net This approach has been instrumental in synthesizing thiopeptide cores and other complex heterocyclic structures. researchgate.netub.edu

Table 2: Palladium-Catalyzed Regioselective Suzuki Coupling of this compound and Derivatives

| Substrate | Coupling Partner | Catalyst | Solvent | Major Product | Reference |

| This compound | Aryl boronic acid | Pd(PPh₃)₄ | Aqueous Dioxane | 6-Aryl-2-chloronicotinic acid | researchgate.netresearchgate.net |

| 2,6-Dichloronicotinamide | Aryl boronic acid | PXPd2 | Methanol | 2-Aryl-6-chloronicotinamide | researchgate.netnih.gov |

Suzuki-Miyaura Coupling Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a complementary method to cross-coupling for functionalizing this compound, enabling the introduction of heteroatom nucleophiles.

The regioselectivity of SNAr reactions on this compound is highly dependent on the nucleophile, solvent, and any catalytic additives. For alkoxylation reactions with alkali metal alkoxides, non-polar, aprotic solvents tend to favor substitution at the C-2 position (ortho to the carboxylic acid). researchgate.net This selectivity is proposed to arise from the formation of a six-membered cyclic transition state involving the carboxyl group and the incoming nucleophile. researchgate.net In contrast, amination and reactions with other nucleophiles can be directed towards the C-6 position. For example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with phenol (B47542) nucleophiles on methyl 2,6-dichloronicotinate results in exclusive substitution at the C-6 position. researchgate.net The substituent at the 3-position plays a key role; a carboxylate or amide group tends to direct substitution to the C-2 position, whereas a cyano group can favor the C-6 position. researchgate.netgu.se

Table 2: Regioselectivity in SNAr Reactions of this compound Derivatives

| Substrate | Nucleophile | Conditions | Major Product | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| This compound | R-OH / NaH | Non-polar, aprotic solvent | 2-Alkoxy-6-chloronicotinic acid | C-2 selective | researchgate.net |

| Methyl 2,6-dichloronicotinate | Phenols | DABCO (catalyst) | Methyl 6-aryloxy-2-chloronicotinate | C-6 exclusive | researchgate.net |

| 2,6-Dichloronicotinamide | Sodium propylthiolate | 6-Propylthio-2-chloronicotinamide | C-6 selective | researchgate.net |

The development of complex molecules from this compound often requires a strategy of orthogonal protection. thieme-connect.de This involves using protecting groups for the carboxylic acid and any newly introduced functionalities that can be removed under different, non-interfering conditions. Research has led to the establishment of sets of fully orthogonal protecting groups that allow for the selective elongation and modification of all three substituents on the pyridine ring. researchgate.net For example, the carboxylic acid can be protected as an ester. Following selective functionalization at C-6 via SNAr and C-2 via cross-coupling, each new group can be endowed with its own protecting group. The selective deprotection of these groups in a specific sequence enables the controlled, stepwise construction of intricate molecular architectures, a strategy that has been pivotal in the synthesis of thiopeptide cores. researchgate.net

Selective Alkoxylation and Amination

Direct C-H Functionalization Approaches

While functionalization of this compound predominantly occurs at the carbon-chlorine bonds, some methods have explored the modification of C-H bonds on the pyridine ring. One such approach involves the direct allylation of 2,6-dichloropyridine, a closely related substrate. This reaction, using lithium diisopropylamide (LDA) and allyl chloride, introduces an allyl group at the C-4 position. Subsequent oxidation of this allyl side chain can then yield the corresponding carboxylic acid, providing a route to 2,6-dichlorohomonicotinic acid. indianastate.edu This demonstrates a strategy for functionalizing the pyridine core at a position other than those bearing a halogen, expanding the synthetic possibilities beyond simple substitution and coupling reactions.

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is not merely a passive spectator; its derivatization is a key strategic element. The most common transformations involve converting the acid into esters or amides. This is often achieved by first activating the acid, for example, by converting it to an acid chloride. researchgate.netgoogle.com This reactive intermediate can then be treated with various alcohols or amines to yield the desired ester or amide. researchgate.net As previously noted, this derivatization serves a dual purpose. It creates a new functional group in the target molecule and simultaneously acts as a powerful tool to influence the regioselectivity of subsequent reactions at the C-2 and C-6 positions. nih.govescholarship.org

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, standard transformations for carboxylic acids. These reactions are often the initial step in more complex synthetic sequences, modifying the electronic properties of the molecule and enabling further selective reactions.

Esterification: The conversion of this compound to its corresponding esters, such as methyl or phenyl esters, is typically achieved by treatment with an alcohol in the presence of an acid catalyst or by prior conversion to a more reactive species like an acyl chloride. For instance, derivatization to the methyl ester has been accomplished using thionyl chloride (SOCl₂) and methanol, while reaction with oxalyl chloride followed by an alcohol also yields the desired ester.

Amidation: The synthesis of amides from this compound is a common and crucial transformation. The direct reaction with an amine can be challenging, thus the acid is typically activated first. A widely used method involves converting the carboxylic acid to its acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an amine. researchgate.netmasterorganicchemistry.com This two-step process has been successfully employed to synthesize a range of amides, including primary amides (using aqueous ammonia) and various substituted anilides. masterorganicchemistry.com

A study on the synthesis of 4-substituted anilides of this compound demonstrated a straightforward approach where the acid was refluxed in thionyl chloride, and the resulting acid chloride was then treated with various anilines in a chloroform (B151607) solution to yield the products smoothly. masterorganicchemistry.com

| Substituent (X) | Yield (%) | Melting Point (°C) |

|---|---|---|

| H | 81 | 154-155 |

| F | 85 | 168-169 |

| Cl | 90 | 180-181 |

| Br | 91 | 193-194 |

| CH₃ | 84 | 178-179 |

| OCH₃ | 88 | 160-161 |

| NO₂ | 95 | 229-230 |

Reduction and Oxidation Transformations

Reduction: The reduction of the carboxylic acid group in this compound and its derivatives can be achieved using standard reducing agents. The complete reduction of the carboxylic acid to a primary alcohol (2,6-dichloro-3-(hydroxymethyl)pyridine) can be accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org

However, derivatives of this compound are also subject to reduction. For example, amides derived from the parent acid can be selectively reduced. Diborane (B₂H₆) is a reagent known for its ability to reduce amides to amines while leaving other functional groups like halogens intact. researchgate.net In one synthetic pathway, this compound was reacted with ammonia (B1221849) in the presence of sodium borohydride to synthesize 2-amino-5-chloro-6-picoline, a transformation involving both amidation, reduction, and dechlorination. sincerechemical.com

Oxidation: The oxidation of the this compound molecule is not a commonly reported transformation. The pyridine ring is electron-deficient due to the nitrogen heteroatom and the two electron-withdrawing chlorine atoms, which makes it resistant to oxidative processes. Instead, the literature more frequently describes the synthesis of this compound via the oxidation of a precursor, such as the oxidation of a methyl or chloromethyl group at the 3-position of the 2,6-dichloropyridine ring. google.com A related transformation for dichlorinated nicotinic acids is decarboxylation, which has been noted for the 5,6-dichloro isomer to produce 2,3-dichloropyridine. google.com

Chemo- and Site-Selective Reaction Development

The presence of two chemically distinct chlorine atoms (at the C2 and C6 positions) on the pyridine ring makes this compound an excellent substrate for developing chemo- and site-selective reactions. The electronic and steric environment of the two chlorine atoms can be influenced by the state of the carboxylic acid group (acid, ester, or amide), allowing for controlled, regioselective substitutions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. Research has shown that the regioselectivity of this substitution can be precisely controlled. The carboxylate group can act as a directing group, facilitating substitution at the C2 position. For example, regioselective alkoxylation with various alcohols occurs preferentially at the C2 position (ortho to the acid) to afford 2-alkoxy-6-chloronicotinic acids. researchgate.net This selectivity is attributed to the formation of a cyclic transition state involving the carboxyl group and the incoming nucleophile. researchgate.net

Interestingly, the directing effect can be altered by changing the functional group at the C3 position. While the carboxylate and amide groups tend to direct substitution to the C2 position, converting the C3 substituent to a cyano or trifluoromethyl group favors substitution at the C6 position. Furthermore, converting the carboxylic acid to a cyclohexylamide derivative was found to result in a completely regioselective displacement of the C2-chloro substituent with sodium propylthiolate. researchgate.net

Palladium-Catalyzed Cross-Coupling: this compound and its derivatives are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the selective formation of carbon-carbon bonds at either the C2 or C6 position. A regioselective Suzuki coupling of this compound with aryl boronic acids has been developed to synthesize 6-aryl-2-chloronicotinic acids using Pd(PPh₃)₄ as the catalyst in aqueous dioxane. libretexts.org In contrast, when the corresponding amide (2,6-dichloronicotinamide) is used, chelation of the palladium catalyst to the amide group can steer the Suzuki coupling to selectively form 2-aryl-6-chloronicotinamides. The choice of solvent can also dramatically influence the outcome; a 16:1 selectivity for the 2-isomer in dichloromethane (B109758) (a poor hydrogen-bond acceptor) could be switched to a 2:1 selectivity for the 6-isomer in DMSO (a strong hydrogen-bond acceptor). This strategic differentiation of the two chlorine atoms is key to building complex, trisubstituted pyridine cores with complete regiocontrol. nih.govresearchgate.net

| C3-Substituent | Reaction Type | Nucleophile/Reagent | Major Product (Position of Substitution) | Reference |

|---|---|---|---|---|

| -COOH | SNAr | ROH / NaH | C2 | researchgate.net |

| -COOH | Suzuki Coupling | ArB(OH)₂ / Pd(PPh₃)₄ | C6 | libretexts.org |

| -CONH₂ | Suzuki Coupling | ArB(OH)₂ / PXPd₂ | C2 | |

| -CONH-cyclohexyl | SNAr | n-PrSNa | C2 | researchgate.net |

| -CN | SNAr | 1-Methylpiperazine | C6 |

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Precursor for Biologically Active Molecules

2,6-Dichloronicotinic acid is a key starting material in the creation of complex, biologically active molecules. Its utility stems from the ability to selectively functionalize the different positions on the pyridine (B92270) ring, leading to a diverse range of derivatives with potential therapeutic applications. researchgate.netchemimpex.com

Synthesis of Pyridine Derivatives with Therapeutic Potential

The pyridine scaffold is a common feature in many approved drugs and experimental therapeutic agents. gu.se this compound serves as a crucial intermediate for the synthesis of various substituted pyridine derivatives. chemimpex.comnbinno.com Researchers have successfully utilized this compound to prepare 2,3,6-trisubstituted pyridines with complete regiocontrol, a critical aspect in structure-activity relationship (SAR) studies. researchgate.netresearchgate.net This controlled synthesis allows for the systematic exploration of how different substituents on the pyridine ring influence biological activity.

One notable application is in the synthesis of thiopeptide cores. researchgate.netmdpi.com Thiopeptides are a class of sulfur-rich, ribosomally synthesized peptides with significant biological activities, including antibacterial and anticancer properties. mdpi.com The regioselective differentiation of the two chlorine atoms in this compound is a key strategy in constructing the complex polyheterocyclic core structures of these natural products. researchgate.netmdpi.com For instance, it has been instrumental in the synthesis of the central core of baringolin. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed with this compound to synthesize 6-aryl-2-chloronicotinic acids. researchgate.net This methodology provides a straightforward route to introduce aryl groups, which are important pharmacophores in many drug molecules. The ability to perform these reactions regioselectively is a significant advantage in medicinal chemistry. researchgate.net

Development of Novel Drug Candidates

The versatility of this compound as a precursor extends to the development of a variety of novel drug candidates targeting different diseases. chemimpex.comnbinno.com For example, it has been used as a starting material in the synthesis of dual inhibitors of HIV reverse transcriptase and integrase. mdpi.com By strategically substituting the chlorine atoms, researchers can introduce different functional groups to optimize the inhibitory activity and pharmacokinetic properties of the resulting compounds. mdpi.com

The compound has also been employed in the creation of antagonists for G-protein coupled receptors like mGluR5 and P2Y12, which are implicated in various neurological and cardiovascular disorders. gu.se The ability to modify the substituents on the pyridine ring allows for the fine-tuning of the antagonist's potency and metabolic stability. gu.se

Inhibitors of Enzyme Systems and Protein-Protein Interactions

Derivatives of this compound have shown significant promise as inhibitors of various enzymes and as modulators of protein-protein interactions, which are often dysregulated in disease states.

Research on 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

This compound is a key intermediate in the preparation of pyridine derivatives that act as inhibitors of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nbinno.comchemicalbook.com This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. nbinno.comresearchgate.netnih.govmdpi.com The pyridine derivatives synthesized from this compound have been investigated for their potential to lower intracellular glucocorticoid levels, thereby improving glycemic control and insulin (B600854) sensitivity. researchgate.netnih.gov

Table 1: Research on 11β-HSD1 Inhibitors Derived from this compound

| Derivative Class | Therapeutic Target | Potential Application | Key Findings |

|---|---|---|---|

| Pyridine Derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Type 2 Diabetes, Obesity | Serve as key intermediates for inhibitors that regulate cortisol levels. nbinno.comchemicalbook.com |

Modulation of Mcl-1 Oncoprotein Activity via Derivatives

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. researchgate.netnih.gov The development of small molecules that inhibit the function of Mcl-1 is a significant goal in cancer research. Derivatives of this compound have been explored as a novel chemotype for the development of Mcl-1 inhibitors. researchgate.netresearchgate.net

Specifically, 2,6-di-substituted nicotinates derived from this compound have been synthesized and shown to disrupt the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bak. researchgate.net One of the most potent inhibitors identified is 2-(benzyloxy)-6-(4-chloro-3,5-dimethylphenoxy)nicotinic acid, which demonstrates the potential of this scaffold in developing Mcl-1 targeted therapies. researchgate.net These inhibitors are thought to bind to a specific pocket on the Mcl-1 protein, thereby preventing it from neutralizing pro-apoptotic signals. researchgate.netresearchgate.net

Table 2: Mcl-1 Inhibitor Research Findings

| Compound | Mechanism of Action | Potency (Ki) |

|---|---|---|

| 2-(benzyloxy)-6-(4-chloro-3,5-dimethylphenoxy)nicotinic acid | Binds to the p2 pocket of Mcl-1, disrupting the Mcl-1–Bak-BH3 protein–protein interaction. researchgate.netresearchgate.net | 2.90 μM researchgate.net |

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. plos.orgtjpr.org Their dysregulation is implicated in the development of cancer and other diseases, making them an attractive target for therapeutic intervention. plos.orgtjpr.org While direct synthesis of HDAC inhibitors from this compound is not the primary focus of the available research, the broader class of nicotinic acid derivatives, for which this compound is a key precursor, has been investigated for HDAC inhibitory activity. tjpr.orgturkjps.org

For instance, 6-aminonicotinamides have been identified as potent and selective HDAC inhibitors. turkjps.org The general principle involves a scaffold that can present a zinc-binding group to the active site of the enzyme. tjpr.orgbiorxiv.org The versatility of the this compound core allows for the introduction of various functional groups that could be tailored to interact with the HDAC active site. Research into novel hydroxyacetamide derivatives has also shown promise in developing HDAC inhibitors with antiproliferative activity against cancer cell lines. tjpr.org

Glutamate (B1630785) Receptor Subtype Inhibition Research

Derivatives of this compound have been explored in the development of antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders. For instance, research has focused on synthesizing novel compounds that can selectively inhibit specific mGluR subtypes. One study detailed the synthesis of tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the mGlu5 receptor, starting from 5,6-dichloronicotinic acid. acs.org Another research effort led to the discovery of potent and selective group II mGluR antagonists derived from 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. nih.gov These studies highlight the utility of the dichloronicotinic acid scaffold in creating molecules that can modulate glutamate receptor activity, offering potential therapeutic avenues for conditions like gastroesophageal reflux disease (GERD). gu.se

Exploration of Enzyme Inhibition and Receptor Binding Mechanisms

The study of how molecules interact with enzymes and receptors is fundamental to drug discovery. This compound and its analogs are utilized in research focused on understanding these interactions. chemimpex.com Enzyme inhibitors can act through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, by binding to an enzyme's active site or other allosteric sites. libretexts.org This interaction can be reversible, involving noncovalent bonds, or irreversible, where the inhibitor forms a permanent covalent bond with the enzyme. libretexts.org The insights gained from studying the binding of dichloronicotinic acid derivatives to specific enzymes and receptors are crucial for designing more effective and specific drugs. researchgate.netmdpi.com For example, understanding the structure-activity relationships of these compounds helps in optimizing their binding affinity and inhibitory potency.

Anti-HIV-1 Integrase Inhibitor Research and Development

A significant area of research involving this compound is the development of inhibitors for HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.comnih.gov This enzyme is responsible for inserting the viral DNA into the host cell's genome. mdpi.com Researchers have used this compound as a starting material to synthesize novel 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. nih.govacs.org These compounds have shown potent inhibitory activity against HIV-1 integrase, including strains resistant to existing drugs like raltegravir (B610414) and elvitegravir. nih.govacs.org The synthesis often involves the strategic substitution of the chlorine atoms on the nicotinic acid ring to introduce various functional groups, thereby optimizing the antiviral efficacy of the final compounds. mdpi.comnih.govacs.orgresearchgate.net

Development of Anti-inflammatory and Immunomodulatory Agents (e.g., Andrographolide Derivatives)

This compound plays a role in the synthesis of derivatives of andrographolide, a natural compound known for its anti-inflammatory and immunomodulatory properties. lookchem.comnih.gov Andrographolide and its derivatives have been shown to exert their effects by modulating various inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and by reducing the levels of pro-inflammatory mediators like TNF-α and IL-6. nih.gov The semisynthetic derivatives of andrographolide, prepared using reactants like 2,6-dichloronicotinoyl chloride, have been investigated for their potential to treat a variety of inflammatory diseases. lookchem.comnih.gov These modifications aim to enhance the therapeutic properties and bioavailability of the parent compound. researchgate.netsci-hub.se

Research into Antiviral and Antibacterial Properties of Derivatives

The versatility of the this compound scaffold extends to the development of agents with broad-spectrum antimicrobial activity. Its derivatives have been investigated for their potential as both antiviral and antibacterial agents. lookchem.comnbinno.com For instance, derivatives of nicotinic acid have been synthesized and evaluated for their ability to inhibit various bacterial and fungal strains. researchgate.net The structural modifications enabled by the dichlorinated pyridine ring allow for the creation of compounds that can target essential microbial processes. Research has shown that certain derivatives exhibit significant activity against multidrug-resistant bacteria. In the antiviral realm, beyond HIV, derivatives have been explored as inhibitors of other viruses, such as the hepatitis C virus (HCV) NS5B polymerase. lookchem.com The development of 1,8-naphthyridone derivatives from this compound has also yielded compounds with notable antibacterial activity. scielo.org.mx

Investigation of Anticancer Properties of Derivatives

Derivatives of this compound have emerged as promising candidates in cancer research. lookchem.comxdbiochems.com These compounds have been investigated for their antiproliferative activity against various cancer cell lines. researchgate.netgoogle.com For example, 2,6-diaminopyridine (B39239) derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, making them potential treatments for solid tumors like breast, lung, colon, and prostate cancers. google.com Similarly, semisynthetic derivatives of andrographolide, synthesized using 2,6-dichloronicotinoyl chloride, have demonstrated anticancer properties. lookchem.com The mechanism of action for some of these derivatives involves inducing apoptosis (programmed cell death) in cancer cells. pensoft.net The ability to modify the this compound structure allows for the optimization of cytotoxic activity and selectivity towards cancer cells. researchgate.net

Neurological Disorder Research and Neuroprotective Effects of Derivatives

The application of this compound derivatives extends to the field of neuroscience, with research focusing on their potential to treat neurological disorders and exert neuroprotective effects. chemimpex.com Derivatives of 2,6-diaminonicotinic acid have been studied for their ability to modulate neurotransmitter systems and protect neurons from damage, which is a hallmark of neurodegenerative diseases. Some compounds have been investigated for their capacity to inhibit enzymes involved in the progression of these disorders. Furthermore, research into dichloroacetate (B87207) (DCA), a related small molecule, has shown neuroprotective benefits by regulating metabolism, reducing oxidative stress, and attenuating neuroinflammation. nih.gov Bioactive compounds with neuroprotective properties are being explored as potential therapies for a range of conditions, including neurodegenerative and neuropsychiatric disorders. mdpi.com Hybrids of tetrahydroacridine and dichlorobenzoic acid have also been synthesized and evaluated for their potential in treating Alzheimer's disease, demonstrating neuroprotective and anti-inflammatory properties. researchgate.netiau.ir

Applications in Agricultural Chemistry Research

Intermediate in Herbicide and Pesticide Synthesis

2,6-Dichloronicotinic acid serves as a crucial starting material or intermediate in the synthesis of a variety of herbicides and pesticides. chemimpex.com Its chemical structure allows for diverse reactions, making it a key component in the production of more complex molecules with desired biological activities. nbinno.com

For instance, it is used in the creation of pyridine (B92270) derivatives that are integral to certain agrochemicals. nbinno.com One documented synthesis pathway involves the reaction of this compound with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165) to produce 2-amino-5-chloro-6-picoline (2-ACP), an important agrochemical intermediate. sincerechemical.com Another example is its use in the synthesis of 2-amino-6-chloronicotinic acid through a process of chlorination followed by selective amination. This process highlights the compound's utility in creating specific isomers with desired functionalities for pesticide development.

Furthermore, this compound is a precursor in the synthesis of certain anilides, which have been tested for herbicidal, pesticidal, and fungicidal properties. researchgate.net The process typically involves converting the acid to its acid chloride form, which is then reacted with a substituted aniline. researchgate.net It has also been used in the preparation of the insecticide Tyclopyrazoflor (B611520). researchgate.net

Development of Novel Agrochemical Formulations

The utility of this compound extends to the development of new and improved agrochemical formulations. Its role as a stable intermediate allows for its incorporation into various formulations aimed at enhancing crop protection. chemimpex.com Research has focused on its use in creating more effective weed control solutions and pest management products. chemimpex.com

The development of these formulations often involves leveraging the reactivity of the chlorine atoms on the pyridine ring to introduce different functional groups, thereby creating novel molecules with specific agrochemical properties. nbinno.com For example, its tert-butyl ester derivative is used in the development of agrochemicals, where the ester group provides stability during synthesis. angenechemical.com The compound is also implicated in the preparation of emamectin (B195283) benzoate (B1203000) salts, which are used in insecticidal formulations. google.com

Structure-Activity Relationship Studies for Herbicidal, Pesticidal, and Fungicidal Agents

Structure-activity relationship (SAR) studies are fundamental in the design of new and effective agrochemicals. These studies investigate how the chemical structure of a compound influences its biological activity. This compound and its derivatives are frequently used as a basis for such research. nih.govnih.gov

By systematically modifying the structure of this compound and its derivatives, researchers can identify the key structural features required for potent herbicidal, pesticidal, or fungicidal activity. researchgate.net For example, a series of 4-substituted anilides of this compound were prepared to test their potential as agricultural agents. researchgate.net Such studies help in understanding the relationship between the molecular structure and the compound's efficacy, guiding the design of more targeted and effective agrochemicals. mst.dk The insights gained from SAR studies are crucial for optimizing the biological performance of new agricultural products. researchgate.net

| Compound/Derivative | Modification | Observed or Potential Activity | Reference |

| This compound anilides | 4-substituted anilines | Herbicidal, pesticidal, fungicidal | researchgate.net |

| Tyclopyrazoflor | Incorporation of this compound moiety | Insecticidal (sap-feeding insects) | researchgate.net |

| 2-Amino-6-chloronicotinic acid | Selective amination of this compound | Pesticide derivatives | |

| Pyrimidine analogue of a tyclopyrazoflor analog | Replacement of the pyridine heterocycle | Improved insecticidal potency against green peach aphid | researchgate.net |

| Pyridazine congener of a tyclopyrazoflor analog | Replacement of the pyridine heterocycle | Inactive | researchgate.net |

Efficacy in Crop Management Solutions

Agrochemicals derived from this compound have shown efficacy in various crop management applications. chemimpex.com These compounds contribute to improved crop yields by providing effective control of weeds and pests. chemimpex.com For instance, the insecticide Tyclopyrazoflor, synthesized using this compound, is effective against sap-feeding insects like the green peach aphid and sweet potato whitefly, which are significant agricultural pests. researchgate.net

Furthermore, this compound and its analogues are known to induce systemic acquired resistance (SAR) in plants. nih.govresearchgate.net This induced resistance can provide broad-spectrum and long-lasting protection against a range of plant pathogens, contributing to disease control in the field. nih.govunivpm.it The ability to enhance a plant's own defense mechanisms is a valuable strategy in integrated pest management and sustainable agriculture. growingafrica.pub

Applications in Materials Science Research

Building Block for Active Pharmaceutical Ingredients (APIs)

The reactivity of 2,6-dichloronicotinic acid makes it a key starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs). chemimpex.com Its ability to undergo controlled, regioselective substitutions allows for the precise construction of complex molecular architectures required for biological activity. For instance, it has been used as a precursor in the synthesis of pyridine (B92270) derivatives that act as inhibitors of the human enzyme 11β-hydroxysteroid dehydrogenase type 1, which is a target for therapies aimed at metabolic disorders. nbinno.com Furthermore, it has served as a foundational component in the development of novel HIV-1 integrase inhibitors and complex thiopeptide antibiotic cores. mdpi.com

Biochemical and Biological Research Applications

Use as a Biochemical Reagent in Life Science Research

In the realm of life science research, 2,6-dichloronicotinic acid is primarily utilized as a biochemical reagent and a fundamental building block for organic synthesis. chemondis.comchemimpex.com Its reactivity, enhanced by the presence of two chlorine atoms on the pyridine (B92270) ring, allows it to participate in a variety of chemical transformations. chemimpex.comnbinno.com This property is crucial for medicinal chemists and researchers developing novel therapeutic agents and other biologically active compounds. chemimpex.com

The compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.comnbinno.com Through reactions like esterification, amidation, and cross-coupling, scientists can modify the structure of this compound to create a diverse range of derivatives. nbinno.comresearchgate.net These synthetic pathways are instrumental in preparing molecules for screening in pharmaceutical and agrochemical research. chemimpex.comnbinno.com For instance, it is a known precursor for creating thiopeptide cores, which are complex heterocyclic structures found in a class of antibiotics. researchgate.net The ability to regioselectively substitute the chlorine atoms is key to synthesizing specifically designed 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.net

Table 1: Applications of this compound as a Biochemical Reagent

| Application Area | Description | Key Reactions | References |

| Pharmaceutical Synthesis | Serves as a starting material for the synthesis of pyridine derivatives with potential therapeutic properties. | Amidation, Esterification, Cross-Coupling | chemimpex.comnbinno.com |

| Agrochemical Development | Used as an intermediate in the creation of new herbicides and pesticides. | Substitution, Coupling Reactions | chemimpex.com |

| Thiopeptide Core Synthesis | A key precursor for building the complex polyheterocyclic core of thiopeptide antibiotics. | SNAr Conditions, Cross-Coupling | researchgate.net |

| Organic Synthesis | A versatile building block for constructing complex molecular architectures. | Various | nbinno.com |

Exploration of Derivatives' Interactions with Biochemical Pathways

The true value of this compound in biochemical research is often realized through its derivatives. By chemically modifying the parent compound, researchers can generate novel molecules designed to interact with specific biological targets, such as enzymes and metabolic pathways.

A significant area of research involves the synthesis of this compound derivatives as potential enzyme inhibitors. nbinno.com Enzyme inhibition is a critical mechanism for therapeutic intervention in numerous diseases.

This compound is a key intermediate in the preparation of pyridine derivatives that have been identified as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nbinno.comalfachemch.com This enzyme is involved in the regulation of cortisol levels, and its inhibition is a therapeutic target for metabolic disorders like diabetes and obesity. nbinno.com

Furthermore, research has explored the synthesis of novel derivatives of dichloronicotinic acid conjugated with other molecules to create potent enzyme inhibitors. For example, a series of compounds combining a 5,6-dichloronicotinic acid moiety with 9-amino-1,2,3,4-tetrahydroacridine were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov One derivative, in particular, showed exceptionally high inhibitory potency against AChE. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for both enzymes. nih.gov

The isomer, 2,6-dichloroisonicotinic acid, has been identified as an inhibitor of L-ascorbate peroxidase, highlighting the potential of the dichlorinated pyridine carboxylic acid scaffold in enzyme modulation. nih.gov

Table 2: Examples of Enzyme Inhibition by Derivatives of Dichloronicotinic Acids

| Derivative Class | Target Enzyme(s) | Associated Condition | Research Finding | Reference |

| Pyridine derivatives from this compound | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Metabolic Disorders (e.g., Diabetes) | Serve as key intermediates for inhibitors. | nbinno.com |

| 5,6-Dichloronicotinic acid-tetrahydroacridine conjugates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | A derivative (3b) showed an IC₅₀ of 1.02 nM for AChE. | nih.gov |

| 2,6-Dichloroisonicotinic acid | L-ascorbate peroxidase (EC 1.11.1.11) | Plant stress response | Identified as an inhibitor. | nih.gov |

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism, involved in redox reactions, energy production, and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The modulation of NAD+ levels is a significant area of research for aging and various diseases. mdpi.comembopress.org

Nicotinic acid itself is a well-known precursor for NAD+ biosynthesis via the Preiss-Handler pathway. mdpi.comembopress.org In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), and finally amidated to produce NAD+. mdpi.com

While direct studies on the modulation of NAD+ metabolism by this compound are not extensively documented in the available literature, the structural similarity of its derivatives to nicotinic acid suggests a potential for interaction with NAD+ biosynthetic pathways. For instance, related aminonicotinic acids, such as 2,6-diaminonicotinic acid (2,6-DANA), which can be synthesized from this compound, are thought to potentially affect NAD+ biosynthesis, thereby influencing energy metabolism and cellular redox reactions. This suggests that derivatives of this compound could be explored as modulators of NAD+ metabolism, although specific research in this area is still emerging.

Computational and Theoretical Studies

Molecular Modeling of 2,6-Dichloronicotinic Acid and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, these methods have been instrumental in understanding their interactions with biological targets and their conformational preferences.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This technique is crucial in drug discovery and development.

Derivatives of this compound have been the subject of molecular docking studies to elucidate their binding modes with various protein targets. For instance, in the development of K(V)7.2/3 channel openers, docking simulations were performed using a heterotetrameric KCNQ2/3 model. uni-greifswald.de These simulations, which employed an induced fit approach to account for protein flexibility, indicated that the morpholine (B109124) ring of one derivative occupies a hydrophobic cavity without engaging in hydrogen bonding. uni-greifswald.de This finding correlated with experimental observations where replacing the morpholine oxygen with a methylene (B1212753) group led to improved K(V)7.2/3 opening activity. uni-greifswald.de

In another study focused on multi-target agents for Alzheimer's disease, derivatives linking 9-amino-1,2,3,4-tetrahydroacridine with a 5,6-dichloronicotinic acid moiety were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.gov Molecular modeling was employed to understand the interaction of the most potent compound with the cholinesterase enzymes. nih.govresearchgate.net

Similarly, computational docking simulations have been used to study the binding of terephthalamide-based α-helix mimetics, derived from this compound, to the Bcl-xL protein, a key player in apoptosis. researchgate.net These simulations suggested that the binding occurs in the cleft meant for the BH3 domain of the Bak peptide. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and intermolecular interactions is key to predicting a molecule's physical and biological properties.

For derivatives of this compound, conformational properties have been investigated to understand their structure-activity relationships. For example, the synthesis and conformational properties of 2,6-bis-anilino-3-nitropyridines have been studied. gu.se In the context of α-helix mimetics, molecular dynamics simulations were used to confirm the existence of intramolecular hydrogen bonds in derivatives of this compound, which influence the projection of side chains from the scaffold. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, energy, and properties of molecules. These calculations have been applied to understand the reactivity of this compound and its derivatives.

For instance, quantum chemical calculations have been instrumental in understanding the physical factors that control the reactivity and selectivity of 1,3-dipolar cycloaddition reactions, which can involve derivatives of nicotinic acid. researchgate.net In the context of Suzuki-Miyaura cross-coupling reactions, quantum chemical calculations can help predict reactivity trends. The bond dissociation energy of the aryl halide C-X bond, a key factor in the rate-determining oxidative addition step, can be calculated, predicting the reactivity order of I > Br > Cl > F. researchgate.net

Furthermore, quantum-chemical calculations have been used to explain the antioxidant properties of certain derivatives. molaid.com The use of quantum chemical approaches is considered of great importance in organic synthesis for studying electrophilic and nucleophilic reactions. mdpi.com

Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, providing a powerful tool for synthetic chemists.

The site-selectivity of Suzuki-Miyaura coupling reactions involving this compound and its derivatives has been a significant area of study. The reactivity of the two chlorine atoms at the C2 and C6 positions can be modulated by the nature of the substituent at the C3 position and the reaction conditions. researchgate.netrsc.org For example, with the methyl ester derivative, different palladium catalysts can promote selective coupling at either the C2 or C6 position. rsc.orgnih.gov

Analytical Research Methodologies

Application as a Reference Standard in Chromatographic Techniques

2,6-Dichloronicotinic acid serves as a critical reference standard in various chromatographic methods. chemimpex.comchemimpex.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. The use of this compound as a standard is essential for the accurate analysis of related compounds, including its precursors, derivatives, and potential impurities in complex mixtures. chemimpex.comchemimpex.com

In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a known concentration of the this compound standard is analyzed to establish a retention time and detector response. This data is then used to identify and quantify the compound in unknown samples. For instance, in the synthesis of pharmaceuticals or agrochemicals where this compound is an intermediate, chromatography with a reference standard ensures the reaction is proceeding as expected and that the final product meets purity specifications. chemimpex.comnbinno.com Its use is documented in the quality control of various chemical products, where its presence or the presence of related impurities needs to be monitored. conicet.gov.ar

The development of validated HPLC methods often involves the use of this compound or its isomers as either the analyte of interest or a related substance for which limits are set. conicet.gov.ar These methods are crucial for the quality control of commercial products. conicet.gov.ar

Table 1: Application as a Reference Standard

| Analytical Technique | Purpose | Application Area |

|---|---|---|

| HPLC | Identification and Quantification | Pharmaceutical analysis, Agrochemical quality control, Research |

| GC | Identification and Quantification | Purity assessment of related intermediates, Impurity profiling |

Spectroscopic Characterization Techniques for Derivatives (e.g., NMR, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of new chemical entities. For derivatives of this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for structural confirmation. uark.edushd-pub.org.rs

In a study detailing the synthesis of 4-substituted anilides of this compound, both ¹H NMR and IR spectroscopy were used to confirm the structures of the sixteen newly prepared anilides. uark.edu The acid is first converted to its acid chloride, which is then reacted with a substituted aniline. uark.edu The resulting anilide's structure is verified by analyzing its spectroscopic data.

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in a molecule. For anilide derivatives of this compound, characteristic absorption bands would confirm the presence of the amide group (N-H and C=O stretching) and the substitution pattern on the aromatic rings. uark.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For the anilide derivatives, the chemical shifts (δ) and splitting patterns of the protons on the pyridine (B92270) and benzene (B151609) rings confirm the successful formation of the amide bond and the specific substitution pattern. uark.edu For example, the signals for the pyridine protons in the 2,6-dichloro-nicotinanilides are distinct and can be assigned to confirm the structure. uark.edu

Table 2: Spectroscopic Data for a Representative Derivative: 4-Substituted-2,6-Dichloronicotinanilides

| Derivative Type | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted-2,6-Dichloronicotinanilides | ¹H NMR | Chemical shift data (in δ ppm) confirms the pyridine proton assignments and the structure of the anilides. | uark.edu |

| 4-Substituted-2,6-Dichloronicotinanilides | IR Spectroscopy | Absorption frequencies confirm the presence of key functional groups, supporting the proposed structures. | uark.edu |

Research on thiopeptide antibiotics has also utilized this compound as a precursor. ub.edu The synthesis involves creating various 2,3,6-trisubstituted pyridines, and the structures of these complex molecules are confirmed using NMR and other spectroscopic techniques. ub.edu

Purity Assessment Methodologies (e.g., HPLC, GC, Titration)

Assessing the purity of this compound is paramount for its use in synthesis and as a reference standard. Several analytical methods are employed to determine its purity, with suppliers often providing certificates of analysis specifying the results from these techniques. medchemexpress.comavantorsciences.comavantorsciences.comthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for purity assessment. It can separate this compound from its impurities, and the area of the main peak relative to the total area of all peaks gives the purity, often expressed as a percentage. medchemexpress.comavantorsciences.comfishersci.co.uk Commercial suppliers report purities of ≥98.0% or even as high as 99.99% as determined by HPLC. medchemexpress.comavantorsciences.comfishersci.co.ukfishersci.co.uk

Gas Chromatography (GC): GC is another powerful separation technique used for purity analysis, particularly for volatile or semi-volatile compounds. This compound can be analyzed by GC, often after conversion to a more volatile ester derivative. Purity levels of ≥98.0% are commonly reported by GC analysis. chemimpex.comavantorsciences.comthermofisher.comtcichemicals.com

Titration: Acid-base titration is a classic chemical analysis method used to determine the concentration of an acidic substance. For this compound, a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used as the titrant. The endpoint, where all the acid has been neutralized, is detected, allowing for the calculation of the acid's purity. Commercial specifications often show a purity of ≥98.0% by titration with NaOH. avantorsciences.comavantorsciences.comthermofisher.com

Table 3: Purity Assessment Methods and Typical Specifications

| Methodology | Principle | Typical Purity Specification | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity | ≥98.0%, ≥99.0% | medchemexpress.comavantorsciences.comfishersci.co.ukfishersci.co.uk |

| Gas Chromatography (GC) | Chromatographic separation based on boiling point/volatility | ≥98.0% | chemimpex.comavantorsciences.comthermofisher.comtcichemicals.com |

| Titration (with NaOH) | Acid-base neutralization | ≥96.0%, ≥98.0% | avantorsciences.comthermofisher.com |

These methods are often used in combination to provide a comprehensive purity profile of the compound, ensuring it meets the stringent requirements for its various applications.

Environmental Research Considerations

Studies on Environmental Fate and Transport Mechanisms

Detailed, publicly available studies specifically documenting the environmental fate and transport of 2,6-Dichloronicotinic acid are limited. Safety Data Sheets (SDS) for the compound consistently indicate that data regarding its environmental properties have not been thoroughly investigated. chemicalbook.com Information concerning its mobility in soil, potential for bioaccumulation, and its persistence and degradability is largely unavailable. chemicalbook.comthermofisher.com

Precautionary guidance advises against the release of this compound into the environment, recommending that it should not be allowed to enter drains or water sources. chemicalbook.comthermofisher.comaksci.com While some sources state that the product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, they also note a general lack of ecotoxicity data. thermofisher.comthermofisher.com The U.S. Environmental Protection Agency (EPA) includes "Environmental Fate/Transport" as a data category for the compound, but extensive data is not provided in accessible summaries. epa.govepa.gov

This table summarizes the availability of environmental fate data for this compound as reported in safety and technical data sheets. chemicalbook.comthermofisher.com

Research on Biomonitoring and Excretion Pathways of Related Compounds

While biomonitoring studies specifically for this compound are not prominent in the literature, research on related isomers provides valuable insights into potential excretion pathways. A 2024 study investigating the presence of 121 environmental chemicals in pet dogs and cats analyzed excretion patterns of numerous compounds, including the related isomer, 2,4-dichloronicotinic acid. acs.org

The research highlighted that for many chemicals, feces are a significant excretion matrix that is often overlooked in biomonitoring studies. acs.org In the case of 2,4-dichloronicotinic acid, fecal excretion rates were found to be comparable to or even higher than urinary excretion rates. This finding was derived using a reverse dosimetry approach to calculate the excretion rates via both pathways. The study analyzed paired urine and feces samples, finding that the sum concentrations of all measured analytes were significantly higher in feces than in urine. acs.org These results suggest that for comprehensive biomonitoring of exposure to dichloronicotinic acid isomers and other environmental chemicals, analysis of fecal samples is crucial. acs.org

This table presents key findings from biomonitoring research on a related isomer, highlighting the significance of fecal excretion.

Investigations into Degradation Pathways in Environmental Systems

Direct research on the environmental degradation pathways of this compound is not widely documented. However, studies on structurally similar compounds offer plausible mechanisms for its breakdown in the environment. Microbial degradation is a key process for the bioremediation of many synthetic compounds.

Research has identified a strain of Bradyrhizobium isolated from soil contaminated with the insecticide imidacloprid (B1192907) that can mineralize 6-chloronicotinic acid. The metabolic pathway involves hydrolytic dechlorination, converting 6-chloronicotinic acid into 6-hydroxynicotinic acid. This type of enzymatic hydroxylation is a critical step in breaking down chlorinated pyridine (B92270) compounds and is considered vital for bioremediation efforts in contaminated environments.

Industrial biotechnology has also harnessed this type of reaction. A process was developed for the large-scale production of 6-hydroxynicotinic acid from nicotinic acid using the microorganism Achromobacter xylosoxidans LKI. researchgate.netchimia.ch This process relies on the regiospecific hydroxylation of the pyridine ring, demonstrating that microorganisms possess enzymatic machinery capable of modifying these structures. researchgate.netchimia.ch The fact that anilides of this compound have been synthesized for evaluation as potential herbicides or fungicides underscores their potential for environmental introduction, making the study of such degradation pathways particularly relevant. researchgate.net

This table summarizes microbial degradation pathways of compounds related to this compound, suggesting potential environmental breakdown mechanisms.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Pathways

Traditional synthesis methods for 2,6-Dichloronicotinic acid often involve the chlorination of nicotinic acid derivatives under conditions that may require high pressure and temperature, presenting challenges for precise control and scalability. nbinno.com Future research is increasingly focused on developing greener and more sustainable synthetic routes.

One promising approach is the adoption of microwave-assisted synthesis . This technique has been shown to reduce reaction times from hours or days to mere minutes, increase product yields, and often result in cleaner reactions with fewer byproducts. ijesi.org For instance, microwave technology has been successfully employed in the synthesis of a series of c-Kit compounds using this compound chloride as a starting material. ijesi.org Another avenue being explored is the use of continuous flow technology , which can optimize reaction conditions, ensure consistent product quality, and improve scalability. nbinno.com

Furthermore, the development of biocatalytic processes represents a significant leap towards sustainability. researchgate.net Researchers are investigating the use of enzymes and microorganisms to carry out specific chemical transformations. For example, the bioconversion of nicotinic acid to 6-hydroxynicotinic acid using nicotinate (B505614) dehydrogenase is a key step that could be integrated into greener synthetic pathways for derivatives like 5,6-dichloronicotinic acid. researchgate.netnih.gov These biocatalytic methods often operate under milder conditions and can offer high selectivity, reducing the environmental impact associated with traditional chemical synthesis. researchgate.netnih.gov

Key Research Directions in Sustainable Synthesis:

| Research Avenue | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, cleaner reactions. ijesi.org |

| Continuous Flow Technology | Employs continuous processing in a reactor system. | Improved control, consistency, and scalability. nbinno.com |

| Biocatalysis | Uses enzymes or whole organisms to catalyze reactions. | Milder reaction conditions, high selectivity, reduced environmental impact. researchgate.netnih.gov |

| Novel Catalytic Systems | Exploration of new catalysts, such as palladium-based systems, for more efficient cross-coupling reactions. arkat-usa.orgbohrium.com | Higher efficiency and selectivity in creating complex molecules. |

Exploration of Novel Biological Targets and Therapeutic Applications

This compound and its derivatives have already demonstrated significant potential in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. chemimpex.comnbinno.com These compounds have been investigated for their roles in treating metabolic disorders, neurological conditions, and infectious diseases. nbinno.com

Future research will likely focus on identifying and validating novel biological targets for derivatives of this compound. Its structural features make it a versatile scaffold for designing inhibitors of various enzymes. For example, it is a known intermediate in the synthesis of inhibitors for human 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol regulation and a target for metabolic diseases. nbinno.com

The exploration of its derivatives as multifunctional agents for complex diseases like Alzheimer's is a particularly promising area. Recent studies have shown that hybrids of 2,3-dihydro-1H-cyclopenta[b]quinoline and 5,6-dichloronicotinic acid exhibit potent acetylcholinesterase inhibitory activity, as well as the ability to inhibit β-amyloid aggregation and anti-inflammatory effects. tandfonline.com

Moreover, the potential of this compound derivatives in developing new antiviral and antibacterial agents is an active area of investigation. It has been used as a starting material in the synthesis of potent HIV-1 integrase inhibitors and in the development of thiopeptide antibiotics. mdpi.commdpi.com Research into its role in inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV could lead to the development of novel antibiotics to combat multi-drug resistant strains.

Emerging Therapeutic Applications:

| Therapeutic Area | Research Focus | Example |

| Metabolic Disorders | Inhibition of key enzymes like 11β-hydroxysteroid dehydrogenase type 1. | Development of drugs for diabetes and obesity. nbinno.com |

| Neurodegenerative Diseases | Design of multi-target-directed ligands for conditions like Alzheimer's disease. | Compounds inhibiting both acetylcholinesterase and β-amyloid aggregation. tandfonline.com |

| Infectious Diseases | Synthesis of novel antiviral and antibacterial compounds. | HIV-1 integrase inhibitors and thiopeptide antibiotics. mdpi.commdpi.com |

| Oncology | Use as an intermediate in the synthesis of antitumor agents. | Development of novel cancer therapeutics. sincerechemical.comxdbiochems.com |

Integration with Advanced Material Science Technologies

The unique chemical properties of this compound also make it a valuable building block in the field of material science. chemimpex.com Its ability to participate in various chemical transformations allows for the creation of advanced materials with tailored properties. nbinno.com

A significant area of future research is the use of this compound and its derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . rsc.orgnih.gov These materials are characterized by their porous structures and have potential applications in gas storage, separation, and catalysis. By carefully selecting the metal ions and organic linkers, researchers can design MOFs with specific pore sizes and functionalities. frontiersin.org For example, neodymium(III) coordination polymers have been synthesized using 2,6-naphthalenedicarboxylate, a related dicarboxylic acid, demonstrating the potential for creating 3D open frameworks. rsc.org

Furthermore, the incorporation of this compound into polymers and coatings is another promising avenue. chemimpex.com Its structure can impart desirable properties such as enhanced durability and resistance to environmental factors. The development of novel polymers derived from this compound could lead to innovations in various industries, from advanced coatings to specialty plastics.

Future Directions in Material Science:

| Application Area | Research Focus | Potential Impact |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to create porous materials. | Advancements in gas storage, catalysis, and separation technologies. rsc.orgnih.gov |

| Advanced Polymers | Incorporation into polymer backbones to enhance properties. | Development of durable and environmentally resistant materials and coatings. chemimpex.com |

| Specialty Chemicals | Utilization as a building block for complex molecules. | Creation of novel dyes, pigments, and other fine chemicals. nbinno.com |

Enhanced Environmental Impact Assessments and Remediation Strategies

As the use of this compound and its derivatives expands, a thorough understanding of their environmental fate and the development of effective remediation strategies become increasingly critical. Halogenated aromatic compounds can be persistent in the environment, and their degradation pathways need to be fully elucidated. researchgate.net